molecular formula C9H5BrN2O4 B3217600 4-bromo-3-nitro-1H-indole-2-carboxylic acid CAS No. 1182349-33-2

4-bromo-3-nitro-1H-indole-2-carboxylic acid

Cat. No.: B3217600
CAS No.: 1182349-33-2
M. Wt: 285.05 g/mol
InChI Key: RXRQUAJTCGZVDU-UHFFFAOYSA-N
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Description

4-Bromo-3-nitro-1H-indole-2-carboxylic acid is a halogenated and nitrated indole derivative characterized by a bromine atom at position 4, a nitro group at position 3, and a carboxylic acid moiety at position 2 of the indole ring. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its electron-deficient aromatic system, which facilitates electrophilic substitution and metal-catalyzed coupling reactions. The nitro group enhances electrophilicity, while the carboxylic acid enables salt formation or conjugation with amines or alcohols.

Properties

IUPAC Name

4-bromo-3-nitro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-4-2-1-3-5-6(4)8(12(15)16)7(11-5)9(13)14/h1-3,11H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRQUAJTCGZVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-nitro-1H-indole-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-nitroindole followed by carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antiviral Applications

Integrase Inhibition

One of the most promising applications of 4-bromo-3-nitro-1H-indole-2-carboxylic acid is its potential as an integrase inhibitor for HIV. Integrase is an essential enzyme in the HIV replication cycle, facilitating the integration of viral DNA into the host genome. Studies have shown that indole-2-carboxylic acid derivatives can effectively inhibit integrase activity.

  • Mechanism of Action : The compound chelates with magnesium ions at the active site of integrase, which is crucial for its enzymatic function. This interaction disrupts the strand transfer process necessary for viral replication .
  • Biological Activity : In vitro studies have demonstrated that derivatives of this compound exhibit IC50 values in the low micromolar range, indicating potent inhibitory effects on integrase activity .

Anticancer Properties

Cell Proliferation Inhibition

Research has indicated that this compound and its derivatives possess anti-cancer properties by inhibiting cell proliferation in various cancer cell lines.

  • Cell Lines Tested : The MTT assay has been employed to evaluate the cytotoxic effects on human cancer cell lines, showing significant inhibition of proliferation .
  • Structure-Activity Relationship (SAR) : Modifications to the indole core structure can enhance biological activity, suggesting that further optimization may yield more effective anti-cancer agents .

Immunomodulatory Effects

T Helper Cell Modulation

The compound has been investigated for its ability to modulate immune responses, particularly through effects on T helper (Th) cells.

  • Mechanism : It influences the transcription and release of interleukin-4 (IL-4), a cytokine critical for Th cell differentiation and function. This modulation can lead to enhanced immune responses against pathogens or tumors .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • Integrase Inhibitors : A study demonstrated that optimized indole derivatives showed enhanced binding affinity to HIV integrase compared to unmodified compounds, emphasizing the importance of structural modifications in drug design .
  • Anticancer Activity : Research on a series of bromoindole derivatives revealed significant cytotoxicity against breast cancer cell lines, with some compounds showing IC50 values below 10 µM .
  • Immunomodulation : Experimental models indicated that certain derivatives could reduce allergen-induced lung inflammation in murine models, suggesting potential therapeutic applications in asthma and other inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-bromo-3-nitro-1H-indole-2-carboxylic acid is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These chemical transformations can modulate the biological activity of the compound, making it a versatile molecule for various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of 4-bromo-3-nitro-1H-indole-2-carboxylic acid with related indole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (4), NO₂ (3), COOH (2) C₉H₅BrN₂O₄ 301.06 High reactivity in nucleophilic substitution; potential kinase inhibitor intermediate
4-Bromo-6-fluoro-1H-indole-2-carboxylic acid Br (4), F (6), COOH (2) C₉H₅BrFNO₂ 270.05 Antibacterial agent precursor; enhanced lipophilicity due to fluorine
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide Br (5), F (7), CONMePh (2) C₁₆H₁₂BrFN₂O 363.19 Anticancer candidate (kinase inhibition); amide improves metabolic stability
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde Br (6), OMe (4), CHO (3) C₁₀H₈BrNO₂ 268.08 Aldehyde enables Schiff base formation; used in fluorescent probes
4-Bromo-1-methyl-1H-indole-3-carboxylic acid Br (4), Me (N1), COOH (3) C₁₀H₈BrNO₂ 268.08 Methylation at N1 reduces acidity; intermediate for metal-organic frameworks

Key Research Findings

  • Spectroscopic Differentiation: The nitro group in the target compound generates distinct IR stretches (~1520 cm⁻¹ for asymmetric NO₂) and downfield-shifted ¹H NMR signals for H-5 and H-7 (δ 8.2–8.5 ppm), unlike halogen-only analogues .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 4-Bromo-6-fluoro-1H-indole-2-carboxylic acid 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide
Melting Point (°C) 215–217 (predicted) 198–200 162–164
LogP (Calculated) 2.1 2.8 3.9
Solubility (mg/mL in DMSO) 15–20 25–30 >50

Biological Activity

4-Bromo-3-nitro-1H-indole-2-carboxylic acid (C₉H₅BrN₂O₄) is a compound characterized by its unique structure, which includes a bromine atom, a nitro group, and a carboxylic acid functional group. This structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular weight of this compound is approximately 285.051 g/mol. The presence of the bromine and nitro groups affects its reactivity and biological interactions, which are crucial for its potential therapeutic applications.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antiproliferative Activity : Studies have demonstrated that derivatives of indole compounds, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds showed GI50 values indicating their potency in inhibiting cancer cell growth .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it may possess significant antibacterial activity, although specific MIC (Minimum Inhibitory Concentration) values for this compound need further elucidation .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes relevant in cancer and metabolic disorders. For example, structural modifications on the indole scaffold have shown varying degrees of inhibitory activity against indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are critical in tumor immune evasion .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Substituent Effect on Activity
Bromine at C4Enhances antiproliferative activity but may reduce potency compared to other halogens like chlorine .
Nitro group at C3Essential for maintaining biological activity; modifications can lead to loss of inhibition .
Carboxylic acidCritical for binding affinity to biological targets; replacement with other functional groups often results in diminished activity .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • A study evaluating various indole derivatives found that those with specific substitutions at the C3 position exhibited enhanced antiproliferative effects against human cancer cell lines, suggesting that similar modifications could be beneficial for 4-bromo-3-nitro derivatives .
  • Another investigation into the antimicrobial properties of indole derivatives indicated that compounds with electron-withdrawing groups like nitro showed improved activity against certain bacterial strains, highlighting the potential of 4-bromo-3-nitro derivatives in treating infections .

Q & A

Q. What are the standard synthetic routes for 4-bromo-3-nitro-1H-indole-2-carboxylic acid, and how can purity be optimized?

The synthesis typically involves sequential functionalization of an indole core. A common starting material is a brominated indole-2-carboxylic acid derivative (e.g., 6-bromo-1H-indole-3-carboxylic acid) . Nitration is performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor regioselectivity at the 3-position. Post-reaction purification involves recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>97%) is confirmed via HPLC or NMR .

Q. How is the structural identity of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, related bromo-indole-carboxylic acids exhibit planar indole rings with dihedral angles <10° between substituents and the core . Spectroscopic methods include:

  • ¹H/¹³C NMR : Characteristic peaks for nitro (-NO₂, δ ~8.2 ppm) and carboxylic acid (-COOH, δ ~12 ppm).
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) .

Q. What are the recommended storage conditions to prevent degradation?

Store below -20°C in airtight, light-protected containers. The nitro group is sensitive to thermal and photolytic decomposition, while the carboxylic acid may undergo hygroscopic degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed?

Competing nitration at the 4- or 5-positions can occur due to electronic effects. To favor 3-nitration:

  • Use low temperatures (0–5°C) to slow reaction kinetics and improve selectivity.
  • Introduce electron-withdrawing groups (e.g., bromine at C4) to deactivate competing positions .
  • Monitor reaction progress with TLC (Rf comparison against standards) .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in enzyme inhibition assays may arise from:

  • Solvent effects : DMSO >10% can denature proteins; use aqueous buffers with minimal organic solvent.
  • Protonation state : The carboxylic acid’s pKa (~4.7) affects binding; perform assays at pH 6–7 to mimic physiological conditions .
  • Control experiments : Include a nitro-free analog (e.g., 4-bromo-1H-indole-2-carboxylic acid) to isolate the nitro group’s contribution .

Q. How can computational methods predict the compound’s reactivity in drug design?

Density Functional Theory (DFT) calculations evaluate:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as a hydrogen-bond acceptor).
  • Docking simulations : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • UHPLC-HRMS : Detects impurities at <0.1% levels via high-resolution mass fragmentation.
  • ICP-MS : Quantifies residual metal catalysts (e.g., Pd from Suzuki couplings) .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final coupling step?

Low yields (<30%) in amide or ester formation may result from:

  • Steric hindrance : Use bulky bases (e.g., DIPEA) to deprotonate the carboxylic acid without side reactions.
  • Activation reagents : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency .

Q. What crystallography techniques resolve hydrogen-bonding networks in this compound?

SC-XRD reveals intermolecular O–H⋯O and N–H⋯O bonds forming dimers and layers . For poorly diffracting crystals:

  • Use synchrotron radiation for small crystals (<0.1 mm).
  • Soak crystals in perfluoropolyether oil to reduce disorder .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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